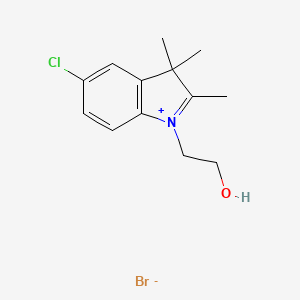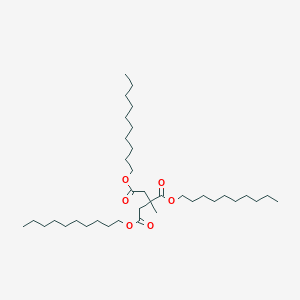![molecular formula C20H16S B14311028 Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- CAS No. 111382-64-0](/img/structure/B14311028.png)
Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- typically involves the cyclization of appropriate precursors. One common method is the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. This reaction is often catalyzed by copper(I) bromide (CuBr) in the presence of 1,10-phenanthroline . Another method involves the palladium-catalyzed C–S coupling reaction, which provides access to various substituted benzothiophenes .
Industrial Production Methods
Industrial production of Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their functions.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzothiophene: A benzene ring fused to a thiophene ring, similar to Benzo[c]thiophene but without the additional phenyl groups.
Benzofuran: A benzene ring fused to a furan ring, containing oxygen instead of sulfur.
Uniqueness
Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups. This structural feature imparts distinct electronic and steric properties, making it valuable for various applications in materials science and medicinal chemistry.
Properties
CAS No. |
111382-64-0 |
|---|---|
Molecular Formula |
C20H16S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1,3-diphenyl-1,3-dihydro-2-benzothiophene |
InChI |
InChI=1S/C20H16S/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14,19-20H |
InChI Key |
ZNNSRJZXRFEGAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
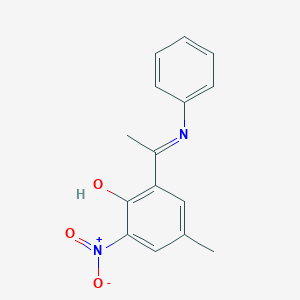

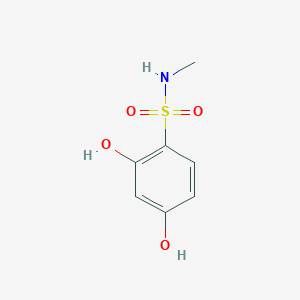

acetate](/img/structure/B14310976.png)
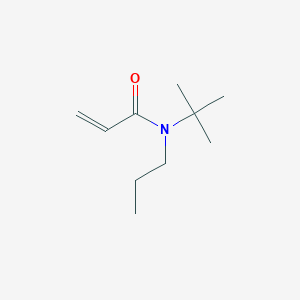
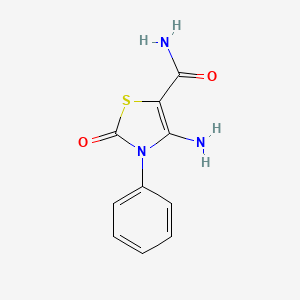
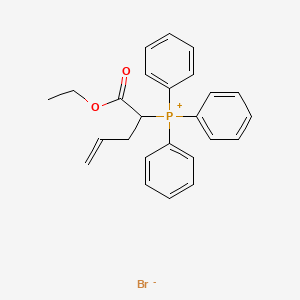
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
